![molecular formula C16H23N3O B7510844 N-(1-adamantyl)-2-pyrazol-1-ylpropanamide](/img/structure/B7510844.png)
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, also known as AP7, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AP7 belongs to the class of adamantane derivatives, which have shown promising results in treating various neurological disorders.
Mécanisme D'action
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide reduces the influx of calcium ions into the cell, which can lead to neuronal damage and cell death. This mechanism of action has been found to be effective in reducing the severity of seizures and preventing neuronal damage in stroke.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when released in excess. N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has also been found to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can reduce neuronal activity. These effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in treating some conditions.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective NMDA receptor antagonists. This could lead to the development of more effective treatments for conditions such as epilepsy and stroke. Another area of interest is the investigation of the potential use of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be conducted to investigate the potential use of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide as a neuroprotective agent in traumatic brain injury.
Conclusion
In conclusion, N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, or N-(1-adamantyl)-2-pyrazol-1-ylpropanamide, is a compound with significant potential for therapeutic applications in treating various neurological disorders. Its mechanism of action as a selective antagonist of the NMDA receptor has been extensively studied, and its biochemical and physiological effects have been found to be beneficial in treating conditions such as epilepsy and neuropathic pain. While N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has some limitations for lab experiments, there are several future directions for research that could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-2-pyrazol-1-ylpropanamide involves the reaction between 1-adamantanecarboxylic acid and 2-pyrazoline in the presence of thionyl chloride. The resulting product is then treated with propionyl chloride to obtain N-(1-adamantyl)-2-pyrazol-1-ylpropanamide. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling and synaptic plasticity. N-(1-adamantyl)-2-pyrazol-1-ylpropanamide has been found to be effective in treating conditions such as epilepsy, neuropathic pain, and stroke.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(19-4-2-3-17-19)15(20)18-16-8-12-5-13(9-16)7-14(6-12)10-16/h2-4,11-14H,5-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYSZVRGSNVABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-pyrazol-1-ylpropanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.